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Compound Name: 4-Methylumbelliferyl palmitate

Cat. No.: B131279 Get Quote

An In-depth Whitepaper for Researchers, Scientists,
and Drug Development Professionals
Introduction: 4-Methylumbelliferyl palmitate (4-MUP) is a fluorogenic substrate extensively

utilized in biomedical research and clinical diagnostics to assay the activity of lipases,

particularly lysosomal acid lipase (LAL).[1][2] The enzymatic hydrolysis of the palmitate ester

bond in 4-MUP by a lipase liberates the highly fluorescent molecule 4-methylumbelliferone (4-

MU), which can be quantified to determine enzyme activity.[3][4][5] This guide provides a

detailed overview of 4-MUP, including its chemical properties, applications, and comprehensive

experimental protocols for its use.

Core Properties of 4-Methylumbelliferyl Palmitate
4-Methylumbelliferyl palmitate is a derivative of coumarin, a class of compounds known for

their fluorescent properties. Its utility as a substrate lies in the quenching of fluorescence in its

esterified form and the significant increase in fluorescence upon enzymatic cleavage.
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Property Value Reference

CAS Number 17695-48-6 [6]

Molecular Formula C₂₆H₃₈O₄ [6][7]

Molecular Weight 414.59 g/mol [4][6]

Appearance Crystalline solid

Melting Point 70 - 72 °C [7]

Solubility

Soluble in chloroform (25

mg/ml), DMF (10 mg/ml), and

sparingly in DMSO (0.1

mg/ml). Insoluble in water.

[7]

Storage
Store at -20°C, protected from

light.
[2]

The Enzymatic Reaction and Detection Principle
The fundamental application of 4-MUP is in a fluorometric assay to measure lipase activity. The

enzymatic reaction is as follows:

4-Methylumbelliferyl Palmitate (Non-fluorescent)

Palmitate + 4-Methylumbelliferone (Fluorescent)

Enzymatic Hydrolysis

Lipase (e.g., Lysosomal Acid Lipase)

Click to download full resolution via product page

Caption: Enzymatic hydrolysis of 4-MUP by lipase.
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The product, 4-methylumbelliferone (4-MU), exhibits pH-dependent fluorescence. Its

fluorescence properties are summarized in the table below.

pH
Excitation
Wavelength (λex)

Emission
Wavelength (λem)

Reference

1.97 - 6.72 (Acidic) 320 nm 445 - 455 nm [5]

7.12 - 10.3 (Alkaline) 360 nm 445 nm [5]

4.6 330 nm 450 nm [7]

7.4 370 nm 450 nm [7]

10.4 385 nm 450 nm [7]

Applications in Research and Diagnostics
The primary application of 4-MUP is in the diagnosis of lysosomal storage disorders caused by

a deficiency in lysosomal acid lipase (LAL), such as Wolman disease and Cholesteryl Ester

Storage Disease (CESD).[1] LAL is responsible for hydrolyzing cholesteryl esters and

triglycerides within the lysosome. A deficiency in this enzyme leads to the accumulation of

these lipids, resulting in severe cellular and organ dysfunction.

Signaling Pathways Involving Lysosomal Acid
Lipase
Lysosomal acid lipase plays a crucial role in cellular lipid metabolism, and its activity, often

measured using 4-MUP, has implications for several signaling pathways.
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Caption: Role of LAL in cellular lipid metabolism.

Deficiencies in LAL can disrupt these pathways, leading to:

Impaired T-cell Development: LAL deficiency can lead to abnormal thymus and spleen

organization and reduced peripheral T-cell numbers due to increased apoptosis.

Altered VLDL Synthesis: Reduced availability of fatty acids from lysosomal hydrolysis can

impair the synthesis of very-low-density lipoproteins (VLDL) in the liver.

Dysregulated Cholesterol Homeostasis: The lack of free cholesterol from the lysosome can

impact the SREBP pathway, which regulates cellular cholesterol synthesis and uptake.
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Experimental Protocols
Fluorometric Assay of Acid Lipase in Human Leukocytes
(Adapted from Kelly and Bakhru-Kishore, 1979)
This protocol is suitable for determining LAL activity in isolated leukocytes, often used for the

diagnosis of Wolman disease.

Materials:

4-Methylumbelliferyl palmitate (4-MUP) substrate solution (1 mM in methyl cellosolve, then

diluted)

Leukocyte homogenate (prepared from whole blood)

Acetate buffer (0.1 M, pH 4.2)

Glycine-carbonate buffer (0.2 M, pH 10.4)

Fluorometer

Procedure:

Leukocyte Isolation and Homogenization: Isolate leukocytes from heparinized venous blood

using standard cell separation techniques. Resuspend the leukocyte pellet in saline and

homogenize by sonication or freeze-thawing.

Enzyme Reaction:

In a microcentrifuge tube, mix 50 µL of leukocyte homogenate with 100 µL of 0.1 M

acetate buffer (pH 4.2).

Add 50 µL of the 4-MUP substrate solution.

Incubate the mixture at 37°C for 60 minutes.

Reaction Termination and Fluorescence Measurement:
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Stop the reaction by adding 2.8 mL of 0.2 M glycine-carbonate buffer (pH 10.4).

Centrifuge to pellet the cell debris.

Measure the fluorescence of the supernatant using a fluorometer with an excitation

wavelength of 385 nm and an emission wavelength of 450 nm.

Standard Curve: Prepare a standard curve using known concentrations of 4-

methylumbelliferone to convert fluorescence units to the amount of product formed.

LAL Activity Assay in Dried Blood Spots (DBS) (Adapted
from Dairaku et al., 2014)
This method is ideal for high-throughput screening for LAL deficiency using dried blood spots.

Materials:

Dried blood spot punches (3 mm)

Extraction buffer

4-MUP substrate solution

Lalistat 2 (a specific LAL inhibitor)

Stop solution (e.g., glycine-NaOH buffer, pH 10.4)

96-well microplate

Fluorometric microplate reader

Procedure:

Sample Preparation: Place one 3 mm punch from a dried blood spot into each well of a 96-

well plate.

Enzyme Extraction: Add extraction buffer to each well and incubate to elute the enzyme from

the DBS punch.
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Enzyme Reaction (with and without inhibitor):

Prepare two sets of reactions for each sample: one with the 4-MUP substrate solution and

one with the substrate solution containing Lalistat 2. The reaction without the inhibitor

measures total lipase activity, while the reaction with the inhibitor measures non-LAL

lipase activity.

Add the respective substrate solutions to the wells containing the extracted enzyme.

Incubate the plate at 37°C for a specified time (e.g., 2-4 hours).

Reaction Termination and Fluorescence Measurement:

Add the stop solution to each well to terminate the reaction and adjust the pH for optimal

fluorescence.

Measure the fluorescence in a microplate reader at an excitation wavelength of ~360-370

nm and an emission wavelength of ~460-470 nm.

Calculation of LAL Activity:

Subtract the fluorescence of the reaction with Lalistat 2 from the fluorescence of the

reaction without the inhibitor to determine the specific LAL activity.

Use a 4-MU standard curve to calculate the enzyme activity in nmol/punch/h.

Quantitative Data from Dairaku et al., 2014:

Group
Average LAL Activity
(nmol/punch/h) ± SD

Range (nmol/punch/h)

Normal Controls (n=51) 0.68 ± 0.2 0.3 - 1.08

Obligate Carriers (n=7) 0.21 ± 0.1 0.11 - 0.41

CESD Patients (n=7) 0.02 ± 0.02 0 - 0.06
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Determination of Michaelis-Menten Constants (Km and
Vmax)
The following is a general procedure to determine the kinetic parameters of a lipase with 4-

MUP.

Prepare a series of 4-MUP solutions
of varying concentrations

Incubate each 4-MUP concentration
with a fixed amount of lipase

Measure the initial reaction velocity (V₀)
for each substrate concentration

Plot V₀ against substrate concentration
(Michaelis-Menten plot)

Alternatively, create a Lineweaver-Burk plot
(1/V₀ vs. 1/[S])

Calculate Km and Vmax from the plot

Click to download full resolution via product page

Caption: Workflow for determining Km and Vmax.

Procedure:

Substrate Preparation: Prepare a series of dilutions of the 4-MUP substrate.

Enzyme Assay: Perform the lipase assay as described in the previous protocols, using each

of the different substrate concentrations. It is crucial to measure the initial reaction velocity

(V₀) where the reaction rate is linear over time.
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Data Analysis:

Plot the initial velocity (V₀) against the substrate concentration ([S]).

Fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]) using non-

linear regression software to determine Km and Vmax.

Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]) can be

used. The y-intercept of this plot is 1/Vmax, and the x-intercept is -1/Km.

Conclusion
4-Methylumbelliferyl palmitate is a valuable tool for researchers and clinicians studying

lipase activity, particularly in the context of lysosomal storage diseases. Its fluorogenic nature

allows for sensitive and specific measurement of enzyme kinetics. The detailed protocols and

background information provided in this guide are intended to facilitate the successful

application of 4-MUP in a laboratory setting. As research into the roles of lysosomal enzymes in

various cellular processes continues to expand, the utility of substrates like 4-MUP will

undoubtedly grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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